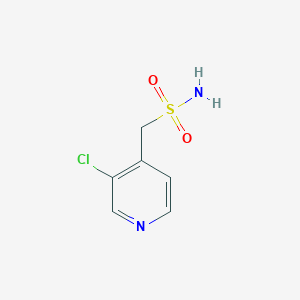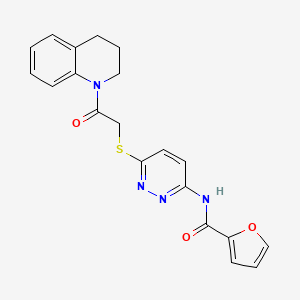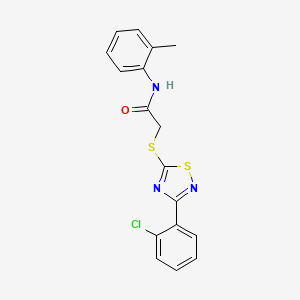![molecular formula C17H16N4O2S B2397019 N-(3-methylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide CAS No. 478062-87-2](/img/structure/B2397019.png)
N-(3-methylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitubercular Activity
Research has shown that modifications of the isoniazid (INH) structure, which share a similarity with the hydrazinecarboxamide functional group, display significant antitubercular activity against various Mycobacterium species. This suggests that compounds with similar structural features may serve as potential leads for developing new antitubercular agents (M. Asif, 2014).
Optoelectronic Materials
Compounds incorporating heteroaromatic rings, such as pyrrole and thiophene, have been identified as valuable for creating novel optoelectronic materials. These include materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. The presence of pyrrole and thiophene units within the structure can significantly enhance the electroluminescent properties of these materials (G. Lipunova et al., 2018).
Drug Synthesis and Medicinal Applications
Compounds bearing the hydrazinecarboxamide moiety or related heteroaromatic rings like pyrrole and thiophene have been utilized in drug synthesis, demonstrating a broad spectrum of biological activities. This includes antimicrobial, antifungal, and anticancer properties, suggesting the potential for such compounds in therapeutic applications. Specifically, the structural flexibility provided by these functional groups is advantageous in drug design, offering routes for synthesizing bioactive molecules (T. Ostrowski, 2022).
Synthesis of Novel Central Nervous System (CNS) Acting Drugs
Research into functional chemical groups that may serve as lead molecules for the synthesis of compounds with CNS activity has highlighted the importance of heterocycles, including those similar to the query compound. These structures, particularly those incorporating nitrogen, have been identified as promising for the development of new therapeutic agents addressing various CNS disorders (S. Saganuwan, 2017).
properties
IUPAC Name |
1-(3-methylphenyl)-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-12-5-4-6-13(11-12)18-17(23)20-19-16(22)15-14(7-10-24-15)21-8-2-3-9-21/h2-11H,1H3,(H,19,22)(H2,18,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVYPOMGMBYPRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NNC(=O)C2=C(C=CS2)N3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2396939.png)
![N-(3-acetamidophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2396941.png)


![(1R,2S,4S,5S,6R)-5,6-Dihydroxybicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2396949.png)


![2-[3-(2-methylpropoxy)phenyl]acetic Acid](/img/structure/B2396954.png)


![1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole dihydrochloride](/img/structure/B2396958.png)
![1-(4-ethylphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2396959.png)